Cas no 107737-89-3 (2-(4-bromophenyl)sulfonylethanol)

2-(4-Bromophenyl)sulfonylethanol is a brominated aromatic sulfone derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a sulfonylethanol moiety attached to a 4-bromophenyl group, providing reactivity for further functionalization. The compound is useful in cross-coupling reactions, nucleophilic substitutions, and as a building block for more complex molecules. The presence of both sulfonyl and hydroxyl groups enhances its versatility in chemical transformations, while the bromine substituent offers a handle for metal-catalyzed reactions. It is typically handled under standard laboratory conditions, with stability under inert atmospheres. The product is of interest in medicinal chemistry research and specialty chemical synthesis.
2-(4-bromophenyl)sulfonylethanol structure
107737-89-3 structure
Product Name:2-(4-bromophenyl)sulfonylethanol
CAS No:107737-89-3
MF:C8H9BrO3S
MW:265.124260663986
MDL:MFCD00622691
CID:1184269
PubChem ID:15918507
Update Time:2025-10-23

2-(4-bromophenyl)sulfonylethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromophenyl)sulfonylethanol
    • 2-(4-bromophenylsulphonyl)ethanol
    • 4-(2-hydroxyethylsulfonyl)bromobenzene
    • 2-(4-Brom-benzolsulfonyl)-aethanol
    • [2-(4-bromo-phenylsulfanyl)-ethyl]-diphenyl-phosphane
    • CTK2G3471
    • Phosphine, [2-[(4-bromophenyl)thio]ethyl]diphenyl-
    • 2-(4-bromo-benzenesulfonyl)-ethanol
    • 2-(4-bromo-phenylsulfanyl)ethyldiphenylphophane
    • 2-(4-bromophenylsulfonyl)ethanol
    • 2-(4-bromophenylsulphonyl)ethanol; 4-(2-hydroxyethylsulfonyl)bromobenzene; 2-(4-Brom-benzolsulfonyl)-aethanol; [2-(4-bromo-phenylsulfanyl)-ethyl]-diphenyl-phosphane; CTK2G3471; Phosphine, [2-[(4-bromophenyl)thio]ethyl]diphenyl-; 2-(4-bromo-benzenesulfonyl)-ethanol; 2-(4-bromo-phenylsulfanyl)ethyldiphenylphophane; 2-(4-bromophenylsulfonyl)ethanol;
    • 2-(4-bromobenzenesulfonyl)ethan-1-ol
    • CHEMBL4575059
    • BS-46433
    • CS-0157419
    • 2-[(4-bromobenzene)sulfonyl]ethan-1-ol
    • Z431953074
    • 107737-89-3
    • 2-[(4-bromophenyl)sulfonyl]ethanol
    • MFCD00622691
    • AKOS009590940
    • SCHEMBL1938871
    • JEYIKZQANLPVBY-UHFFFAOYSA-N
    • DB-098388
    • EN300-75417
    • F52982
    • 2-(4-bromobenzenesulfonyl)ethanol
    • 2-((4-bromophenyl)sulfonyl)ethanol
    • MDL: MFCD00622691
    • Inchi: 1S/C8H9BrO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2
    • InChI Key: JEYIKZQANLPVBY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)S(CCO)(=O)=O

Computed Properties

  • Exact Mass: 263.94557
  • Monoisotopic Mass: 263.94558g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • PSA: 54.37

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2-(4-bromophenyl)sulfonylethanol Suppliers

Amadis Chemical Company Limited
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(CAS:107737-89-3)2-(4-bromophenyl)sulfonylethanol
Order Number:A993176
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Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:03
Price ($):168.0/406.0
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Additional information on 2-(4-bromophenyl)sulfonylethanol

Introduction to 2-(4-bromophenyl)sulfonylethanol (CAS No. 107737-89-3)

2-(4-bromophenyl)sulfonylethanol, with the chemical formula C₈H₉BrO₃S, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique structural features, which include a brominated phenyl ring and a sulfonylethanol moiety. These structural elements contribute to its diverse applications in medicinal chemistry and drug development. The presence of the bromine atom in the phenyl ring enhances its reactivity, making it a valuable intermediate in various synthetic pathways.

TheCAS number 107737-89-3is a unique identifier for this compound, ensuring precise classification and tracking in chemical databases and regulatory frameworks. This numbering system is crucial for researchers and manufacturers to ensure the authenticity and purity of the compound during synthesis and application. The2-(4-bromophenyl)sulfonylethanolstructure is particularly interesting due to its potential biological activity. The sulfonylethanol group is known to exhibit properties that can influence the pharmacokinetic behavior of attached molecules, making it a promising candidate for further pharmacological investigation.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives as therapeutic agents. The4-bromophenyl moiety in 2-(4-bromophenyl)sulfonylethanol plays a crucial role in this context. Brominated aromatic compounds are frequently employed in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. The sulfonylethanol group further contributes to the compound's versatility, allowing for modifications that can fine-tune its biological activity.

One of the most compelling aspects of 2-(4-bromophenyl)sulfonylethanol is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel scaffolds for drug discovery programs. For instance, it has been used in the synthesis of sulfonamide-based inhibitors targeting various enzymes involved in metabolic pathways. These inhibitors have shown promise in preclinical studies, particularly in the treatment of inflammatory diseases and metabolic disorders.

TheCAS number 107737-89-3has facilitated extensive research into the chemical properties and reactivity of 2-(4-bromophenyl)sulfonylethanol. Studies have demonstrated its compatibility with a wide range of synthetic transformations, including nucleophilic substitution reactions, cross-coupling reactions, and oxidation processes. These reactions are essential for constructing more intricate molecular architectures, which are often required for achieving high efficacy and selectivity in drug candidates.

Recent advancements in computational chemistry have further enhanced the understanding of 2-(4-bromophenyl)sulfonylethanol's behavior. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the molecular level. These insights have guided the design of derivatives with improved pharmacological profiles. For example, computational studies have identified key interactions between the4-bromophenylgroup and target proteins, providing a rational basis for optimizing binding affinity.

The sulfonylethanol moiety has also been investigated for its potential role in modulating enzyme activity. Sulfonamides are well-known for their ability to inhibit enzymes by competing with natural substrates or by covalently modifying active sites. The2-(4-bromophenyl)sulfonylethanolstructure offers a platform for designing sulfonamides with enhanced specificity and potency. This has led to the development of novel therapeutic agents that target enzymes implicated in cancer, infectious diseases, and neurological disorders.

In conclusion, 2-(4-bromophenyl)sulfonylethanol (CAS No. 107737-89-3) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with diverse biological activities. The ongoing research into this compound underscores its importance as a tool for exploring new therapeutic strategies across various disease areas.

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Amadis Chemical Company Limited
(CAS:107737-89-3)2-(4-bromophenyl)sulfonylethanol
A993176
Purity:99%/99%
Quantity:250mg/1g
Price ($):168.0/406.0
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